molecular formula C7H16N4 B14762981 2,4,8,10-Tetraazaspiro[5.5]undecane CAS No. 180-60-9

2,4,8,10-Tetraazaspiro[5.5]undecane

Cat. No.: B14762981
CAS No.: 180-60-9
M. Wt: 156.23 g/mol
InChI Key: QYPOGYLFHNBTBA-UHFFFAOYSA-N
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Description

2,4,8,10-Tetraazaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8,10-Tetraazaspiro[5.5]undecane typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spiro compound. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,8,10-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,8,10-Tetraazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,8,10-Tetraazaspiro[5.5]undecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes, which can modulate biological pathways and exhibit bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,8,10-Tetraazaspiro[5.5]undecane is unique due to its nitrogen-containing spiro structure, which imparts distinct chemical and biological properties compared to its oxygen-containing counterparts .

Properties

CAS No.

180-60-9

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

2,4,8,10-tetrazaspiro[5.5]undecane

InChI

InChI=1S/C7H16N4/c1-7(2-9-5-8-1)3-10-6-11-4-7/h8-11H,1-6H2

InChI Key

QYPOGYLFHNBTBA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CNCN1)CNCNC2

Origin of Product

United States

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